N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide

Catalog No.
S2686641
CAS No.
1797615-37-2
M.F
C20H17NO2S2
M. Wt
367.48
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)b...

CAS Number

1797615-37-2

Product Name

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-methylsulfanylbenzamide

Molecular Formula

C20H17NO2S2

Molecular Weight

367.48

InChI

InChI=1S/C20H17NO2S2/c1-24-17-10-6-5-9-16(17)20(23)21-13-15-11-12-18(25-15)19(22)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,23)

InChI Key

OMZFDOKDXJPWCB-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3

Solubility

not available

This compound appears to be a derivative of a benzamide molecule. It contains two key functional groups:

  • Benzoyl group (C6H5CO): Attached to the 5th position of a thiophene ring (a five-membered aromatic ring containing sulfur). This group is known for its carbonyl group (C=O), which can participate in various chemical reactions [].
  • Methylthio group (SCH3): Attached to the 2nd position of the benzamide ring. This group introduces a methyl group (CH3) bonded to a sulfur atom (S). Methylthio groups can influence the lipophilicity (fat solubility) of a molecule.

The origin and specific significance of this compound in scientific research are unclear at this point. It might be a novel molecule or an intermediate in the synthesis of another compound.


Molecular Structure Analysis

The key features of the molecule include:

  • The presence of two aromatic rings: a thiophene ring and a benzene ring connected by a methylene bridge (CH2). Aromatic rings are known for their stability and unique electronic properties [].
  • The presence of two carbonyl groups (C=O), one from the benzoyl group and another from the benzamide group. These groups can participate in hydrogen bonding and other interactions [].

Without a detailed structural formula, it is difficult to discuss specific notable aspects of the structure.


Chemical Reactions Analysis

  • The amide bond (C-N bond in the benzamide group) could be susceptible to hydrolysis (cleavage by water) under specific conditions.
  • The methylthio group might be involved in methylation reactions depending on the reaction environment [].

Potential Enzyme Inhibitor:

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide has been identified as a potential inhibitor of various enzymes, including kinases and proteases, which are crucial for various cellular processes []. Studies suggest that the molecule's specific structure, particularly the presence of the thiophene and amide groups, might contribute to its inhibitory activity []. However, further research is needed to fully understand its binding mechanism and selectivity towards specific enzymes.

Investigation in Antibacterial Activity:

A study investigating the antibacterial activity of N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide and its derivatives revealed moderate activity against certain bacterial strains []. The study suggests that the molecule might disrupt bacterial cell membrane integrity, leading to cell death []. However, further research is needed to optimize its potency and explore its potential as a novel antibacterial agent.

XLogP3

4.6

Dates

Modify: 2023-08-16

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